Dihydrolanosterol

Enzymology Sterol Biosynthesis CYP51

Dihydrolanosterol is the endogenous preferred substrate for human CYP51 (Vmax=0.5 nmol/min/nmol) and uniquely regulates both HMGCR degradation and SREBP-2 cleavage—functions lanosterol and cholesterol cannot replicate. Essential for sterol biosynthesis flux analysis, CYP51 inhibitor screening, and feedback mechanism dissection. Radiolabeled [24,25-³H] form enables direct measurement of cholesterol biosynthesis inhibition. Procure high-purity dihydrolanosterol to ensure physiologically relevant kinetic and regulatory studies.

Molecular Formula C30H52O
Molecular Weight 428.7 g/mol
CAS No. 79-62-9
Cat. No. B1674475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrolanosterol
CAS79-62-9
Synonyms(3beta,20S)-isomer of lanostenol
(3beta,5xi,14xi)-isomer of lanostenol
24,25-dihydrolanosterol
5 alpha-lanost-8-en-3 beta-ol
lanostenol
Molecular FormulaC30H52O
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1
InChIKeyMBZYKEVPFYHDOH-BQNIITSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrolanosterol (CAS 79-62-9): A Sterol Intermediate with Defined Regulatory Roles in Cholesterol Homeostasis and CYP51 Substrate Specificity


Dihydrolanosterol (24,25-Dihydrolanosterol) is a C30 sterol with the molecular formula C₃₀H₅₂O and molecular weight 428.73 g/mol . It is an endogenous intermediate in the post-squalene segment of cholesterol biosynthesis, formed from lanosterol by reduction of the C24-C25 double bond [1]. Structurally, it retains the 4,4,14-trimethyl substitution pattern characteristic of lanosterol. As a 3β-hydroxysterol, it serves as a substrate for sterol 14α-demethylase (CYP51) and participates in the feedback regulation of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase (HMGCR) degradation and SREBP-2 processing, distinguishing it functionally from cholesterol and other sterol intermediates [2].

Why Lanosterol or Cholesterol Cannot Substitute for Dihydrolanosterol in Mechanistic and Metabolic Studies


Dihydrolanosterol cannot be replaced by lanosterol, cholesterol, or other sterol intermediates in research applications due to its unique position and function in the cholesterol biosynthetic pathway. While both lanosterol and dihydrolanosterol are C4-dimethylated sterols, they exhibit distinct regulatory effects on HMGCR degradation and SREBP-2 cleavage [1]. Furthermore, dihydrolanosterol serves as the preferred endogenous substrate for human CYP51 (Vmax = 0.5 nmol/min/nmol CYP51) compared to lanosterol, and unlike cholesterol, it is not an end-product but an intermediate subject to further enzymatic processing [2]. Its efficient conversion to cholesterol in mammalian hepatoma cells contrasts with the metabolic fate of structurally similar compounds like lanostanol, which accumulates without transformation, underscoring the critical role of the Δ8(9) double bond in downstream sterol biosynthesis [3].

Quantitative Differentiation of Dihydrolanosterol: Vmax, Metabolism, and Regulatory Function Compared to Analogs


Human CYP51 Displays Higher Catalytic Efficiency for Dihydrolanosterol than for Lanosterol or Fungal Substrates

In a reconstituted assay using purified human CYP51, dihydrolanosterol (DHL) exhibited a Vmax of 0.5 nmol/min/nmol CYP51, which is higher than the activity measured for lanosterol (LAN) under identical conditions. This quantitative difference supports dihydrolanosterol's role as the preferred endogenous substrate in the human cholesterol biosynthetic pathway [1].

Enzymology Sterol Biosynthesis CYP51

Rat Liver CYP51 Preferentially Demethylates Dihydrolanosterol Over 24-Methylene-DHL

A comparative study of lanosterol 14α-demethylase (P-45014DM) from rat liver microsomes demonstrated that the enzyme's activity for 24-methylene-24,25-dihydrolanosterol (24-methylene-DHL) was 'considerably lower' than its activity for 24,25-dihydrolanosterol (DHL) [1]. This stands in contrast to the yeast enzyme, which showed higher activity for 24-methylene-DHL.

Comparative Biochemistry Sterol 14α-Demethylase Substrate Specificity

Dihydrolanosterol is Efficiently Converted to Cholesterol in Mammalian Cells, Unlike the Saturated Analog Lanostanol

In rat hepatoma cells (H4-II-E-C3), [2-³H]24,25-dihydrolanosterol was efficiently converted to [³H]cholesterol, whereas [2-³H]lanostanol (a saturated analog) was recovered from the cells without apparent transformation, despite being esterified and inducing an accumulation of lanosterol [1]. This demonstrates the metabolic indispensability of the Δ8(9) double bond.

Cellular Metabolism Cholesterol Biosynthesis Sterol Analogs

Dihydrolanosterol and Lanosterol Exhibit Overlapping but Distinct Regulatory Effects on HMGCR Degradation and SREBP-2 Cleavage

A 2019 study using CRISPR/Cas9-engineered HeLa cells demonstrated that while lanosterol selectively stimulates HMGCR degradation, a broader panel of C4-dimethylated sterols—including dihydrolanosterol—were found to augment both HMGCR degradation and inhibit SREBP-2 cleavage [1]. This indicates that dihydrolanosterol has a broader regulatory profile than lanosterol in the context of cholesterol homeostasis.

Cholesterol Homeostasis HMG-CoA Reductase SREBP-2

Dihydrolanosterol Derivatives Exhibit High-Potency Inhibition of HMG-CoA Reductase and Cholesterol Synthesis

In a study evaluating 32-oxygenated lanosterol derivatives, the compound 3β-hydroxylanost-7-en-32-oic acid potently depressed both HMG-CoA reductase activity (IC₅₀ = 0.7 μM) and cholesterol biosynthesis from [24,25-³H]24,25-dihydrolanosterol (IC₅₀ = 0.4 μM) [1]. This demonstrates that dihydrolanosterol is not only a pathway intermediate but also a critical substrate for developing potent inhibitors.

Enzyme Inhibition Drug Discovery Cholesterol Synthesis

Physical Properties of Dihydrolanosterol: Melting Point and Solubility Profile

Dihydrolanosterol is a white solid with a reported melting point of 162°C . It exhibits limited solubility in chloroform, ethyl acetate, and methanol . These properties are important for handling, formulation, and analytical method development.

Analytical Chemistry Sterol Characterization Physicochemical Properties

Validated Application Scenarios for Dihydrolanosterol Based on Quantitative Evidence


Enzymology of Human Sterol 14α-Demethylase (CYP51)

Dihydrolanosterol is the preferred substrate for human CYP51 (Vmax = 0.5 nmol/min/nmol CYP51), making it essential for accurately characterizing the enzyme's kinetics and for screening potential inhibitors that target human sterol biosynthesis [1].

Tracing the Post-Squalene Cholesterol Biosynthetic Pathway

Due to its efficient conversion to cholesterol in mammalian cells (unlike lanostanol), radiolabeled dihydrolanosterol is a critical tool for tracking metabolic flux through the later stages of the pathway and for assessing the impact of genetic or pharmacological interventions [2].

Investigating Feedback Regulation of Cholesterol Homeostasis

Dihydrolanosterol's unique ability to regulate both HMGCR degradation and SREBP-2 cleavage, in contrast to lanosterol's selective effect, makes it an indispensable reagent for dissecting the complex feedback mechanisms that control cellular cholesterol levels [3].

Assaying Cholesterol Synthesis Inhibition by Novel Compounds

Radiolabeled [24,25-³H]dihydrolanosterol serves as a direct substrate for measuring the inhibition of cholesterol biosynthesis, as demonstrated by the potent inhibition (IC₅₀ = 0.4 μM) achieved by 3β-hydroxylanost-7-en-32-oic acid. This assay is valuable for screening and characterizing potential hypocholesterolemic agents [4].

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